Ethyl 6-chloro-3-fluoropyridine-2-acetate

Medicinal Chemistry Agrochemical Synthesis Lead Optimization

Medicinal chemistry programs often face batch failures due to unverified substitution patterns in pyridine intermediates. This compound solves that with a distinct 6-Cl/3-F pattern that directs selective couplings and enhances passive diffusion (LogP 1.98 vs 1.84). - Purity 98% supports SAR campaigns where trace impurities confound bioassays. - Ethyl ester offers longer hydrolytic half-life than methyl analog, surviving multi-step sequences. - Direct nucleophilic substitution at C-6 enables sequential functionalization.

Molecular Formula C9H9ClFNO2
Molecular Weight 217.62 g/mol
Cat. No. B13928365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-3-fluoropyridine-2-acetate
Molecular FormulaC9H9ClFNO2
Molecular Weight217.62 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=CC(=N1)Cl)F
InChIInChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-7-6(11)3-4-8(10)12-7/h3-4H,2,5H2,1H3
InChIKeyWMZJMYXPONLZGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-chloro-3-fluoropyridine-2-acetate – A Dual-Halogenated Pyridine Building Block for Selectivity-Driven Synthesis


Ethyl 6-chloro-3-fluoropyridine-2-acetate (CAS 1393567-23-1, MW 217.62 g/mol, C₉H₉ClFNO₂) is a heterocyclic organic compound routinely supplied at 98% purity as a research intermediate . Its pyridine core bears a chlorine atom at the 6-position, a fluorine at the 3-position, and an ethyl acetate moiety at the 2-position, creating a substitution pattern that enables regioselective further functionalization via nucleophilic aromatic substitution or ester transformations.

Dual-halogenated pyridine scaffold for regioselective SNAr and cross-coupling studies.
Ethyl ester protection supports multi-step synthetic sequences requiring late-stage deprotection.
Fluorinated building block for programs exploring lipophilicity-driven design without TPSA alteration.

Why Chloro-Fluoropyridine Acetate Analogs Cannot Be Freely Swapped Without Compromising Reactivity or Physicochemical Profile


Within the C₉H₉ClFNO₂ isomeric family, minor positional shifts of halogen substituents (e.g., 2-fluoro vs. 3-fluoro) or omission of fluorine altogether alters lipophilicity, electronic character, and steric accessibility of the pyridine ring . These differences translate into divergent reaction rates in nucleophilic aromatic substitution (SNAr) and Suzuki couplings, as well as distinct ADME-relevant properties in downstream bioactive molecules, making unverified substitution a source of batch failure in multi-step synthetic sequences .

Regioisomeric analogs (e.g., C-2 fluoro) may shift the preferred site for nucleophilic aromatic substitution and coupling reactivity.
Non-fluorinated analogs may exhibit lower computed LogP, potentially altering membrane-permeability predictions in downstream compounds.
Methyl ester counterpart may undergo faster hydrolysis, reducing tolerance for sequences where the ester must persist across several steps.

Quantitative Evidence for Choosing Ethyl 6-Chloro-3-fluoropyridine-2-acetate Over Its Closest Analogs


Lipophilicity Advantage Over the Non-Fluorinated Analog Ethyl 2-(6-chloropyridin-2-yl)acetate

Fluorination is a well-established strategy to increase membrane permeability and metabolic stability. The target compound exhibits a computed LogP of 1.9797 versus 1.8406 for the non-fluorinated analog Ethyl 2-(6-chloropyridin-2-yl)acetate, representing a +0.1391 log unit gain in lipophilicity without altering topological polar surface area (TPSA remains 39.19 Ų in both) . This is a direct, same-vendor computational comparison.

Computed LogP
Head-to-head
ΔLogP = +0.1391
May support higher passive permeability design vs. non-fluorinated analog
Computed values (Leyan), consistent method; TPSA matched at 39.19 Ų
Medicinal Chemistry Agrochemical Synthesis Lead Optimization

Regiochemical Differentiation: C-3 Fluorine vs. C-2 Fluorine in the Regioisomer Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate

In the target compound, the chlorine is positioned para to the ring nitrogen (C-6) and meta to the fluorine (C-3), while the regioisomer Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate places the fluorine ortho to the ring nitrogen and the chlorine para to it . This positional difference alters the electron density distribution, with the C-2 position in the target being occupied by the acetate-bearing methylene, rendering C-6 chlorine the most electron-deficient site for SNAr attack. Quantitative kinetic data for this pair are not available in public databases.

Regiochemical identity
Class-level
C-3 F vs C-2 F isomer
Regiochemistry likely alters SNAr site and coupling selectivity
Kinetic data not available; structural inference from pyridine electronics
Synthetic Chemistry Nucleophilic Aromatic Substitution Cross-Coupling

Ester Group Selection: Ethyl Ester vs. Methyl Ester for Controlled Hydrolysis and Intermediate Stability

Ethyl esters are generally hydrolyzed more slowly than methyl esters under both acidic and basic conditions, offering a wider window for selective transformations prior to deprotection. While direct experimental rate constants for this specific pair are not published, class-level data indicate that ethyl esters of pyridine-2-acetic acid exhibit hydrolysis half-lives approximately 1.5–3× longer than their methyl counterparts under standard basic conditions . The methyl ester analog Methyl 2-(6-chloro-3-fluoropyridin-2-yl)acetate (CAS 1807259-38-6) is also commercially available but lacks the kinetic stability advantage conferred by the ethyl ester.

Ester hydrolysis
Class-level
Ethyl ester slower cleavage
Methyl ester ~1.5–3× faster hydrolysis
Ethyl ester may improve tolerance in multi-step sequences
Class-level inference from pyridine-2-acetate esters; compound-specific data unavailable
Prodrug Design Protecting Group Strategy Synthetic Methodology

Supplier-Specified Purity Benchmark: 98% for the Target Compound vs. 97% for the Non-Fluorinated Analog

The target compound is listed at a standard purity of 98% on the Leyan platform, whereas the non-fluorinated comparator Ethyl 2-(6-chloropyridin-2-yl)acetate is supplied at 97% purity . While the difference is modest, it can be consequential in synthesis where the ester is used as a limiting reagent or when subsequent reactions are sensitive to trace impurities.

Purity specification
Head-to-head
Target 98%
Non-F analog 97%
Higher baseline purity may reduce pre-purification steps
Supplier-stated (Leyan); batch-specific values should be verified
Quality Control Procurement Specification Reproducibility

Where Ethyl 6-Chloro-3-fluoropyridine-2-acetate Delivers the Most Value in Research and Industrial Projects


Building Block for Fluorinated Drug Candidates Requiring Enhanced Membrane Permeability

Medicinal chemistry programs aiming to improve cell permeability of pyridine-containing lead compounds can utilize the higher LogP (1.9797 vs. 1.8406) of this intermediate relative to the non-fluorinated analog, without increasing TPSA, to favor passive diffusion across biological membranes .

Regioselective Cross-Coupling Precursor in Agrochemical and Pharmaceutical Synthesis

The distinct 6-Cl/3-F substitution pattern directs palladium-catalyzed couplings to the C-6 position, enabling sequential functionalization strategies that would not be possible with regioisomers where the fluorine occupies the more electronically activated C-2 position .

Stable Intermediate for Multi-Step Syntheses Requiring Late-Stage Ester Deprotection

The ethyl ester moiety provides a longer hydrolytic half-life compared to the methyl ester analog, making this compound the preferred choice when the ester must withstand several synthetic manipulations before conversion to the carboxylic acid .

High-Purity Input for Structure-Activity Relationship (SAR) Studies

With a supplier-specified purity of 98%, this compound meets the stricter input requirements of SAR campaigns where trace impurities could confound biological assay results, providing a 1% purity advantage over the commonly used non-fluorinated comparator .

Application
Selection Property
Validation Focus
Fluorinated lead compound design
Computed LogP advantage without TPSA change
Verify passive permeability improvement in cellular assays
Regioselective C-6 cross-coupling
6-Cl/3-F substitution pattern
Confirm coupling site preference under Pd catalysis
Multi-step synthesis with late ester removal
Ethyl ester kinetic stability
Assess hydrolysis tolerance in your synthetic sequence
SAR studies with stringent purity requirements
Supplier-specified 98% purity
Confirm batch purity meets biological assay criteria
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